2-Ethoxypyridine-3-sulfonamide 2-Ethoxypyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1566767-66-5
VCID: VC4431045
InChI: InChI=1S/C7H10N2O3S/c1-2-12-7-6(13(8,10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H2,8,10,11)
SMILES: CCOC1=C(C=CC=N1)S(=O)(=O)N
Molecular Formula: C7H10N2O3S
Molecular Weight: 202.23

2-Ethoxypyridine-3-sulfonamide

CAS No.: 1566767-66-5

Cat. No.: VC4431045

Molecular Formula: C7H10N2O3S

Molecular Weight: 202.23

* For research use only. Not for human or veterinary use.

2-Ethoxypyridine-3-sulfonamide - 1566767-66-5

Specification

CAS No. 1566767-66-5
Molecular Formula C7H10N2O3S
Molecular Weight 202.23
IUPAC Name 2-ethoxypyridine-3-sulfonamide
Standard InChI InChI=1S/C7H10N2O3S/c1-2-12-7-6(13(8,10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H2,8,10,11)
Standard InChI Key FTFJVVURCXHKOK-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC=N1)S(=O)(=O)N

Introduction

Structural Identification and Molecular Properties

The molecular structure of 2-ethoxypyridine-3-sulfonamide features a pyridine ring with distinct substituents:

  • Ethoxy group (-OCH₂CH₃) at position 2, contributing electron-donating effects.

  • Sulfonamide (-SO₂NH₂) at position 3, enabling hydrogen bonding and interactions with biological targets .

Key physicochemical parameters (PubChemLite ):

  • Molecular weight: 202.23 g/mol

  • SMILES: CCOC1=C(C=CC=N1)S(=O)(=O)N

  • Predicted Collision Cross Section (CCS): 141.1–151.6 Ų (varies by adduct).

The sulfonamide group’s polarity enhances solubility in polar solvents, while the ethoxy group modulates lipophilicity, influencing pharmacokinetic properties .

Synthetic Methodologies

Conventional Sulfhydrylation-Oxidation-Amination Route

A patent (CN101362716B ) outlines a three-step synthesis for structurally analogous pyridine sulfonamides:

  • Sulfhydrylation: Reacting 2-chloro-3-ethoxy pyridine with sodium sulfhydrate (NaSH) in polar solvents (e.g., DMF) at 150°C yields 2-mercapto-3-ethoxy pyridine.

  • Oxidation: Treating the thiol intermediate with NaOCl/HCl generates the sulfonyl chloride derivative.

  • Amination: Reaction with ammonia affords the final sulfonamide .

Key reaction conditions:

  • High-temperature reflux for sulfhydrylation (4–8 hours).

  • Oxidizing agents: Hypochlorite or chlorine gas.

  • Yields: ~90% after purification .

Electrochemical Synthesis

An alternative approach employs electrochemical oxidative coupling of thiols and amines :

  • Mechanism: Anodic oxidation of thiols to disulfides, followed by reaction with amine radical cations to form sulfenamides. Subsequent oxidations yield sulfonamides.

  • Advantages: Avoids hazardous reagents (e.g., Cl₂) and enables gram-scale production .

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

  • IR: Strong absorption bands at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) .

  • ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, -OCH₂CH₃), 4.12 (q, 2H, -OCH₂), 7.45–8.20 (m, 3H, pyridine-H) .

  • ¹³C NMR: Peaks at δ 14.1 (-OCH₂CH₃), 63.8 (-OCH₂), 122–150 (pyridine carbons) .

Stability and Solubility

  • Stability: Stable under ambient conditions but hydrolyzes in strong acids/bases due to the sulfonamide group .

  • Solubility: Soluble in DMSO (32 mg/mL), methanol (18 mg/mL), and water (2 mg/mL) .

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey DifferencesBiological Activity
2-Methoxypyridine-3-sulfonamide-OCH₃ at C2Lower lipophilicityCOX-2 inhibition (IC₅₀ = 5.06 µM)
5-Chloro-2-methoxypyridine-3-sulfonamide-Cl at C5, -OCH₃ at C2Enhanced electrophilicityAntibacterial (MIC = 19.24 µg/mL)
2-Ethoxypyridine-3-sulfonamide-OCH₂CH₃ at C2Higher metabolic stabilityUnder investigation

Emerging Applications in Drug Development

Multi-Target Inhibitors

Hybrid molecules combining sulfonamides with NSAIDs (e.g., naproxen) exhibit dual anti-inflammatory and urease inhibitory activities . 2-Ethoxypyridine-3-sulfonamide’s ethoxy group could optimize pharmacokinetics in such hybrids.

Material Science

Sulfonamide-functionalized pyridines serve as ligands in catalytic systems. For example, Fe₃O₄@SiO₂@PCLH-TFA nanoparticles catalyze triarylpyridine synthesis with 95% yield .

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